molecular formula C18H15Cl2N5O2S B2919515 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 886963-59-3

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2919515
CAS No.: 886963-59-3
M. Wt: 436.31
InChI Key: USBABAKTNOIGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide (hereafter referred to as the target compound) is a triazine-based acetamide derivative. Its structure features a 1,2,4-triazin-3-yl core substituted with an amino group at position 4, a benzyl group at position 6, and a sulfanyl-linked acetamide moiety attached to a 3,4-dichlorophenyl group. Such compounds are of interest in medicinal chemistry due to the triazine scaffold’s versatility in hydrogen bonding and its prevalence in bioactive molecules.

This article compares the target compound with structurally analogous derivatives, focusing on substituent variations at the triazine and phenyl rings, physicochemical properties, and crystallographic insights.

Properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O2S/c19-13-7-6-12(9-14(13)20)22-16(26)10-28-18-24-23-15(17(27)25(18)21)8-11-4-2-1-3-5-11/h1-7,9H,8,10,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBABAKTNOIGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazine core. One common approach is the reaction of an appropriate benzylamine with a dichlorophenyl derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the triazine ring and subsequent functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The triazine ring can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed on the compound to modify its functional groups.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized triazine derivatives, reduced amine derivatives, and substituted benzyl or dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazine core and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its dichlorophenyl group can interact with various biological targets, making it useful in drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may inhibit specific enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs arise from substitutions on the triazine ring (positions 4 and 6) and the acetamide-attached aryl group. Below is a comparative analysis:

Table 1: Structural Comparison of Triazine-Based Acetamides
Compound Name (CID or CAS) Triazine Substituents Aryl Group on Acetamide Molecular Formula Molecular Weight (g/mol)
Target compound 4-amino, 6-benzyl 3,4-dichlorophenyl C₁₉H₁₆Cl₂N₅O₂S 456.34 (calculated)
CID 4059333 4-amino, 6-methyl 2-methoxyphenyl C₁₃H₁₅N₅O₃S 329.36
CAS 886957-88-6 4-amino, 6-(4-methylbenzyl) 3-chlorophenyl C₁₉H₁₈ClN₅O₂S 415.90
CAS 733004-64-3 4-amino, 6-methyl 4-isopropylphenyl C₁₆H₂₀N₅O₂S 358.43
CAS 898624-20-9 4-amino, 6-(4-methoxybenzyl) 3-methoxyphenyl C₂₀H₂₀N₄O₄S 412.50

Key Observations :

  • Triazine Modifications :
    • The benzyl group (target compound) vs. methylbenzyl (CAS 886957-88-6 ) or methoxybenzyl (CAS 898624-20-9 ) alters steric bulk and electron density. Benzyl groups enhance hydrophobicity, while methoxy substituents may improve solubility via polar interactions.
    • Methyl substitution (CID 4059333 , CAS 733004-64-3 ) reduces steric hindrance compared to benzyl analogs.
  • Methoxy (CID 4059333 , CAS 898624-20-9 ) and isopropyl (CAS 733004-64-3 ) groups modulate lipophilicity and steric effects.

Physicochemical and Crystallographic Insights

Hydrogen Bonding and Crystal Packing

Evidence from related acetamides (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide) reveals that N—H⋯O hydrogen bonds form dimers with graph-set notation R²²(10), stabilizing crystal lattices . Such interactions may influence solubility and melting points. For example:

  • The target compound’s dichlorophenyl group could promote π-π stacking, while benzyl substituents may disrupt packing efficiency.
Conformational Flexibility

Dihedral angles between aromatic rings vary significantly:

  • In structurally related compounds, dihedral angles between the dichlorophenyl and pyrazolyl rings range from 44.5° to 77.5° , indicating conformational flexibility that may affect binding to biological targets .

Biological Activity

The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide (CAS Number: 886963-59-3) is a synthetic derivative of triazine that exhibits potential biological activities. Its unique structural features include a triazine ring, a sulfanyl group, and a dichlorophenyl moiety, making it an interesting candidate for pharmacological research.

Molecular Characteristics

The molecular formula of the compound is C18H15Cl2N5O2SC_{18}H_{15}Cl_{2}N_{5}O_{2}S with a molecular weight of 436.31 g/mol. The presence of various functional groups suggests diverse biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₅Cl₂N₅O₂S
Molecular Weight436.31 g/mol
CAS Number886963-59-3

Biological Activities

Research indicates that this compound may possess several biological activities, including antitumor , antimicrobial , and anticonvulsant properties.

Antitumor Activity

Studies have explored the anticancer potential of compounds with similar structures. For instance, compounds containing triazine rings have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against various cancer cell lines.

Case Study:
A recent investigation demonstrated that derivatives of triazine compounds exhibited IC50 values indicating significant cytotoxic effects on cancer cell lines such as A-431 and HT29. The specific compound's activity was attributed to its ability to induce apoptosis through interactions with cellular pathways related to tumor growth inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies highlighted that certain analogs displayed antibacterial activity comparable to standard antibiotics like norfloxacin. The SAR analysis indicated that the presence of halogen substituents (such as chlorine) significantly contributes to the antimicrobial efficacy .

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been assessed using various animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels.

Experimental Evidence:
In picrotoxin-induced convulsion models, certain triazine derivatives demonstrated significant protective effects, suggesting potential applications in treating epilepsy or seizure disorders .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how structural modifications impact biological activity. Key observations include:

  • Electron-withdrawing groups (e.g., Cl) enhance activity.
  • Substituent position on the phenyl ring affects potency.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves multi-step protocols, starting with the formation of the triazine core. For example:

Core synthesis : Condensation of thiourea derivatives with benzyl groups under basic conditions to form the 1,2,4-triazin-5-one scaffold.

Sulfanyl incorporation : Reaction with mercaptoacetic acid derivatives to introduce the sulfanylacetamide moiety.

Final coupling : Amidation with 3,4-dichloroaniline using carbodiimide coupling agents (e.g., EDC/HOBt).
Optimization strategies :

  • Use high-purity intermediates to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation) to improve yields .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., benzyl protons at δ 4.5–5.0 ppm, dichlorophenyl signals in aromatic regions).
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (applicable if single crystals are obtainable) .
  • IR spectroscopy : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .

Advanced: How can contradictions in biological activity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to determine plasma concentrations and metabolite formation.
  • Tissue distribution studies : Use radiolabeled analogs to track compound localization.
  • Mechanistic validation : Compare in vitro IC₅₀ values with in vivo efficacy (e.g., murine inflammation models) to identify off-target effects or metabolic inactivation .
  • Dose-response calibration : Adjust dosing regimens to account for species-specific metabolic rates .

Advanced: How to design experiments to elucidate the mechanism of action?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
  • Molecular docking : Perform in silico studies with homology models of target proteins (e.g., COX-2 or MAP kinases).
  • Gene expression profiling : Use RNA-seq or qPCR to identify upregulated/downregulated pathways post-treatment.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : Immediate eye rinsing (15+ minutes with saline) and medical consultation for ingestion .

Advanced: How to assess stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at 0, 1, 3, and 6 months.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products.
  • pH-dependent stability : Test solubility and degradation in buffers (pH 1–9) to simulate physiological environments .

Basic: What are key considerations for solubility testing?

Methodological Answer:

  • Solvent selection : Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media.
  • Sonication : Apply ultrasound to disperse insoluble aggregates.
  • Dynamic light scattering (DLS) : Measure particle size to confirm colloidal stability.
  • Critical micelle concentration (CMC) : Assess if surfactants (e.g., Tween-80) are needed for in vivo formulations .

Advanced: How to optimize pharmacokinetic properties for therapeutic potential?

Methodological Answer:

  • Prodrug strategies : Introduce ester or phosphate groups to enhance oral absorption.
  • LogP adjustment : Modify substituents (e.g., replacing dichlorophenyl with fluorophenyl) to balance hydrophobicity.
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites for deuteration or fluorination.
  • In silico ADMET modeling : Predict clearance, half-life, and toxicity using tools like SwissADME .

Basic: How to validate purity for publication-ready data?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); aim for ≥95% purity.
  • Elemental analysis : Confirm C, H, N, S, Cl content within 0.4% of theoretical values.
  • Melting point : Compare with literature values to detect impurities .

Advanced: How to address discrepancies in computational vs. experimental binding affinity data?

Methodological Answer:

  • Force field calibration : Re-parameterize docking software for triazine derivatives.
  • Water network analysis : Use molecular dynamics simulations to account for solvation effects.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to validate docking predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.